molecular formula C21H26N2O5S B2499403 Ethyl 4-(4-methoxyphenyl)-5-methyl-2-(2-morpholinoacetamido)thiophene-3-carboxylate CAS No. 683780-14-5

Ethyl 4-(4-methoxyphenyl)-5-methyl-2-(2-morpholinoacetamido)thiophene-3-carboxylate

Cat. No. B2499403
CAS RN: 683780-14-5
M. Wt: 418.51
InChI Key: PTPGTBSNHNVKCX-UHFFFAOYSA-N
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Description

The compound of interest, Ethyl 4-(4-methoxyphenyl)-5-methyl-2-(2-morpholinoacetamido)thiophene-3-carboxylate, is a complex organic molecule that appears to be related to various research areas, including organic synthesis and medicinal chemistry. While the specific compound is not directly mentioned in the provided papers, the related structures and reactions discussed in these papers can give insights into the synthesis, molecular structure, and chemical properties of similar compounds.

Synthesis Analysis

The synthesis of related compounds often involves the use of "click chemistry" or other efficient methods to create heterocyclic structures. For example, the synthesis of ethyl 1-(4-methoxyphenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylate is achieved through the reaction of ethyl diazoacetate with aryl imines, suggesting that similar methods could potentially be applied to the synthesis of the compound . Additionally, the synthesis of ethyl 3-thioxo-1-phenyl-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxylate involves the reaction of cyclohexene derivatives with ethyl 3-amino-3-thioxopropanoate, indicating that thiophene derivatives could be synthesized through related pathways .

Molecular Structure Analysis

The molecular structure of related compounds has been studied using techniques such as single crystal X-ray diffraction. For instance, the crystal and molecular structures of ethyl 4-(4-hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate have been reported, providing insights into the arrangement of atoms and the presence of disorder in the molecule . This information is valuable for understanding the potential molecular structure of Ethyl 4-(4-methoxyphenyl)-5-methyl-2-(2-morpholinoacetamido)thiophene-3-carboxylate.

Chemical Reactions Analysis

The reactivity of similar compounds can be inferred from the reactions they undergo. Methoxycarbonylcarbene, for example, reacts with oxazolidines to produce substituted esters of morpholine-3-carboxylic acid, which suggests that carbene chemistry could be relevant to the compound of interest . Furthermore, the presence of a morpholine group in the title compound of another study indicates that morpholine derivatives can participate in the formation of salts and can be involved in hydrogen bonding .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are often characterized by their chromatographic behavior and their ability to form stable crystal structures. High-performance liquid chromatography (HPLC) has been used to determine the presence of thiophene derivatives in biological samples, which implies that similar analytical techniques could be applied to the compound . The stability of crystal packing and the presence of intermolecular interactions, as observed in the crystal structure studies, are also important factors that can influence the physical properties of such compounds .

Scientific Research Applications

Antiproliferative and Tumor Cell Selectivity

Research has demonstrated pronounced anti-proliferative activity and tumor cell selectivity of certain thiophene derivatives. A study highlighted the development of a novel class of tumor-selective compounds, including thiophene derivatives, which preferentially inhibit the proliferation of specific tumor cell types, such as leukemia/lymphoma, prostate, kidney, and hepatoma tumor cells. These compounds showed significant tumor cell selectivity, indicating potential for targeted cancer therapy (Thomas et al., 2017).

Antimicrobial and Antioxidant Properties

Another study focused on the synthesis of lignan conjugates via cyclopropanation, producing compounds with excellent antibacterial and antifungal properties, as well as profound antioxidant potential. This research underscores the versatility of thiophene derivatives in developing new antimicrobial and antioxidant agents (Raghavendra et al., 2016).

Synthesis and Reactivity

The reactivity and synthesis of thiophene derivatives have been extensively studied, revealing various pathways to create structurally diverse compounds. For instance, the reaction of certain acetothioamides with acetylene-dicarboxylic esters leads to the formation of thiophene derivatives with potential applications in organic synthesis and drug development (Kosterina et al., 2009).

Material Science Applications

In material science, ethylzinc carboxylates, including those derived from thiophene, have been synthesized and structurally characterized, showing a wide variety of structures. These complexes have applications in transformations of alkylzinc carboxylates, which are important in various industrial and synthetic processes (Grala et al., 2015).

properties

IUPAC Name

ethyl 4-(4-methoxyphenyl)-5-methyl-2-[(2-morpholin-4-ylacetyl)amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O5S/c1-4-28-21(25)19-18(15-5-7-16(26-3)8-6-15)14(2)29-20(19)22-17(24)13-23-9-11-27-12-10-23/h5-8H,4,9-13H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTPGTBSNHNVKCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C2=CC=C(C=C2)OC)C)NC(=O)CN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(4-methoxyphenyl)-5-methyl-2-(2-morpholinoacetamido)thiophene-3-carboxylate

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